1-(But-3-en-1-yl)-4-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(But-3-en-1-yl)-4-(propan-2-yl)benzene is a compound that can be inferred to have a benzene ring substituted with a but-3-en-1-yl group and a propan-2-yl group. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene.
Synthesis Analysis
The synthesis of compounds related to 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene can involve multiple steps, including lithiation and reaction with aldehydes, as seen in the synthesis of 4-substituted 2-butenolides . The process may include hydrolysis-cyclization, oxidation, and elimination steps to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene can be complex. For instance, the structure of a tricarbonylchromium benzene derivative has been determined using X-ray crystallography, revealing deviations from expected positions due to molecular strain . This suggests that the molecular structure of 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene could also exhibit interesting geometrical features.
Chemical Reactions Analysis
Compounds with benzene rings and substituents can undergo various chemical reactions. The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity. For example, 1,3-bis(benzimidazol-2-yl)benzene derivatives show increased anion transport activity when modified with electron-withdrawing groups . This indicates that the reactivity of 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene could be modulated by the nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives can be influenced by their molecular structure. Modeling studies of a bis(carboxyl-oxo-propenyl) benzene molecule have shown that electronic, optoelectronic, and photonic properties can vary widely with changes in the backbone structure, side group substitution, and intramolecular hydrogen bonding . Similarly, the properties of 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene would be expected to depend on its precise molecular configuration and substituents.
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves speculation on potential future research directions, applications, or modifications of the compound.
properties
IUPAC Name |
1-but-3-enyl-4-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-4-5-6-12-7-9-13(10-8-12)11(2)3/h4,7-11H,1,5-6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDYPXADTPQBRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612639 |
Source
|
Record name | 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-en-1-yl)-4-(propan-2-yl)benzene | |
CAS RN |
157581-06-1 |
Source
|
Record name | 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.